molecular formula C8H11BrN2 B561128 5-Bromo-2-propylaminopyridine CAS No. 100379-02-0

5-Bromo-2-propylaminopyridine

Cat. No.: B561128
CAS No.: 100379-02-0
M. Wt: 215.094
InChI Key: HIEGJHDCEBPELP-UHFFFAOYSA-N
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Description

5-Bromo-2-propylaminopyridine, with the chemical formula C8H11BrN2 , is a synthetic organic compound. It is commonly used in pharmaceutical research and chemical synthesis. The compound’s molecular weight is 215.09 g/mol .


Synthesis Analysis

The synthesis of this compound involves bromination of 2-propylaminopyridine. The reaction typically occurs under controlled conditions using bromine or a brominating agent. The resulting product is then purified to obtain the desired compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a bromine atom at the 5-position and a propylamine group attached to the 2-position. The compound’s IUPAC name is 5-bromo-N-propyl-2-pyridinamine .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions. Researchers often explore its reactivity in the context of drug discovery and organic synthesis .


Physical And Chemical Properties Analysis

  • Stability : It should be stored away from light and moisture to maintain stability .

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), play a crucial role in cancer treatment. The review by Gmeiner (2020) discusses the advancements in fluorine chemistry that have enhanced the use of fluorinated pyrimidines in treating cancer. This includes methods for 5-FU synthesis and its incorporation into RNA and DNA for studies, as well as insights into how these compounds affect nucleic acid structure and function. The review highlights new roles for RNA modifying enzymes and other mechanisms through which these compounds exhibit anti-tumor activity, suggesting a potential area where compounds like 5-Bromo-2-propylaminopyridine might find application in the development of novel cancer therapies (Gmeiner, 2020).

Hybrid Catalysts for Synthesizing Pyranopyrimidine Scaffolds

Hybrid catalysts are pivotal in synthesizing pyranopyrimidine scaffolds, which are crucial precursors in medicinal chemistry. Parmar, Vala, and Patel (2023) review the application of various hybrid catalysts, including organocatalysts and nanocatalysts, for developing pyranopyrimidine derivatives. This synthesis process is essential for creating compounds with broad medicinal applications, suggesting a potential area where this compound might be involved, either as a catalyst or a scaffold for further chemical modifications (Parmar, Vala, & Patel, 2023).

DNA Methyltransferase Inhibitors in Oncology

Goffin and Eisenhauer (2002) review the literature on DNA methyltransferase inhibitors, which are crucial in cancer treatment due to their role in reactivating suppressed tumor suppressor genes by inhibiting hypermethylation. The review discusses the clinical testing and application of these inhibitors, including 5-azacytidine and decitabine, highlighting their potential in treating leukemias and solid tumors. This area of research could be relevant for exploring the effects of this compound in similar capacities, either as a direct agent or a structural analog for developing new inhibitors (Goffin & Eisenhauer, 2002).

Mechanism of Action

The specific mechanism of action for 5-Bromo-2-propylaminopyridine depends on its application. In pharmaceutical research, it may act as a ligand for specific receptors or enzymes. Further studies are needed to elucidate its precise biological interactions .

Safety and Hazards

  • Environmental Impact : Dispose of it according to local regulations to prevent environmental contamination .

Properties

IUPAC Name

5-bromo-N-propylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-5-10-8-4-3-7(9)6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEGJHDCEBPELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651916
Record name 5-Bromo-N-propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100379-02-0
Record name 5-Bromo-N-propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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